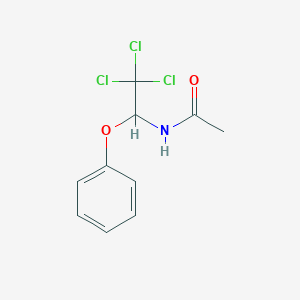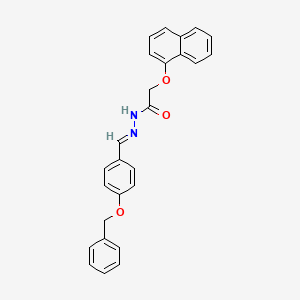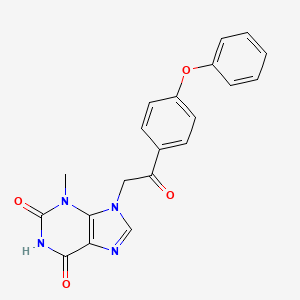
N-(2,2,2-Trichloro-1-phenoxy-ethyl)-acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,2,2-Trichloro-1-phenoxy-ethyl)-acetamide: is a chemical compound known for its unique structure and properties It is characterized by the presence of a trichloromethyl group attached to a phenoxy-ethyl moiety, which is further linked to an acetamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2,2-Trichloro-1-phenoxy-ethyl)-acetamide typically involves the reaction of 2,2,2-trichloroethanol with phenol to form 2,2,2-trichloro-1-phenoxyethanol. This intermediate is then reacted with acetic anhydride in the presence of a base such as pyridine to yield the final product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous conditions using solvents like dichloromethane or toluene
Catalyst/Base: Pyridine or triethylamine
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent product quality and yield
Purification Steps: Including recrystallization or chromatography to achieve high purity
Análisis De Reacciones Químicas
Types of Reactions: N-(2,2,2-Trichloro-1-phenoxy-ethyl)-acetamide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids or ketones
Reduction: Reduction reactions can yield alcohols or amines
Substitution: Nucleophilic substitution reactions can replace the trichloromethyl group with other functional groups
Common Reagents and Conditions:
Oxidation: Using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3)
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Substitution: Utilizing nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN)
Major Products:
Oxidation Products: Carboxylic acids, ketones
Reduction Products: Alcohols, amines
Substitution Products: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
N-(2,2,2-Trichloro-1-phenoxy-ethyl)-acetamide has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of N-(2,2,2-Trichloro-1-phenoxy-ethyl)-acetamide involves its interaction with specific molecular targets. The trichloromethyl group is known to be reactive, allowing the compound to form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects. The phenoxy-ethyl moiety enhances the compound’s ability to penetrate biological membranes, increasing its efficacy.
Comparación Con Compuestos Similares
- N-(2,2,2-Trichloro-1-phenoxy-ethyl)-benzamide
- 4-Methoxy-N-(2,2,2-trichloro-1-phenoxy-ethyl)-benzamide
- 2-Methyl-N-(2,2,2-trichloro-1-phenoxy-ethyl)-benzamide
Comparison:
- N-(2,2,2-Trichloro-1-phenoxy-ethyl)-acetamide is unique due to its acetamide group, which imparts different chemical reactivity and biological activity compared to its benzamide counterparts.
- The presence of the acetamide group can influence the compound’s solubility, stability, and interaction with biological targets, making it distinct from similar compounds with benzamide or other functional groups.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.
Propiedades
Número CAS |
16280-65-2 |
|---|---|
Fórmula molecular |
C10H10Cl3NO2 |
Peso molecular |
282.5 g/mol |
Nombre IUPAC |
N-(2,2,2-trichloro-1-phenoxyethyl)acetamide |
InChI |
InChI=1S/C10H10Cl3NO2/c1-7(15)14-9(10(11,12)13)16-8-5-3-2-4-6-8/h2-6,9H,1H3,(H,14,15) |
Clave InChI |
JHGPJLGGWSOMDC-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC(C(Cl)(Cl)Cl)OC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(2,5-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11975137.png)




![[4-[(Z)-C-methyl-N-[[2-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]sulfanylacetyl]amino]carbonimidoyl]phenyl] acetate](/img/structure/B11975161.png)
![dimethyl 4-{3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11975162.png)
![ethyl (2Z)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-[1-(2-amino-2-oxoethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11975165.png)

![4-(4-{1-[4-(3,4-Dicyanophenoxy)-3-methylphenyl]-1-methylethyl}-2-methylphenoxy)phthalonitrile](/img/structure/B11975177.png)
![N'-[(E)-(2,3-dichlorophenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11975185.png)
![N'-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide](/img/structure/B11975191.png)
![7,9-Dichloro-5-(3,4-dimethoxyphenyl)-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11975193.png)
